molecular formula C23H25FN2O3S B2562811 2-[1-[(4-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 686744-02-5

2-[1-[(4-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2562811
CAS No.: 686744-02-5
M. Wt: 428.52
InChI Key: ZGQPWONVWGCFNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Automated Synthesis for PET Imaging

A study by Tang et al. (2003) introduced a fully automated synthesis module for S-(2-[(18)F]fluoroethyl)-L-methionine (FEMET), an amino acid tracer for PET imaging of tumors. The synthesis involved nucleophilic fluorination reactions and yielded a compound with high radiochemical purity, demonstrating the potential of related compounds in diagnostic imaging and oncology research (Tang, Wang, Tang, Luo, & Gan, 2003).

Nucleophilic Fluoroalkylation

Research by Ni, Zhang, and Hu (2008) explored the nucleophilic fluoroalkylation of various substrates with fluorinated sulfones. This study highlighted the influence of the hard/soft nature of carbanions in the regioselectivity of nucleophilic alkylation reactions, suggesting potential applications in synthetic chemistry and materials science (Ni, Zhang, & Hu, 2008).

Ligands for NMDA Receptors

Gitto et al. (2012) identified indole derivatives as potent ligands for the GluN2B-subunit-containing NMDA receptor, indicating potential therapeutic applications in neurology and pharmacology. The study's findings could inform future drug design and development efforts targeting neurological disorders (Gitto, De Luca, Ferro, Buemi, Russo, De Sarro, Chisari, Ciranna, & Chimirri, 2012).

Anticonvulsant Evaluation

Ahuja and Siddiqui (2014) synthesized indole-based triazine derivatives to explore prospective anticonvulsant agents. Their findings, particularly the significant activity in maximal electroshock tests, underscore the potential of similar compounds in developing new treatments for epilepsy and related conditions (Ahuja & Siddiqui, 2014).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-17-10-12-25(13-11-17)23(27)16-30(28,29)22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQPWONVWGCFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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